molecular formula C17H20N2O2 B1460083 N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide CAS No. 1020054-97-0

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide

Cat. No.: B1460083
CAS No.: 1020054-97-0
M. Wt: 284.35 g/mol
InChI Key: MXVYTWICUCYEFW-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has been studied for its potential applications in various fields . It’s also known as an intermediate for the preparation of imatinib, which is an anticancer agent .


Synthesis Analysis

This compound can be synthesized by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (imatinib intermediate) in the presence of 1,4-dimethyl piperazine (DMPZ) as a base . Another method involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N5 . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine or ammonia, is one of the reactions that this compound can undergo .


Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a flash point of 178.1±24.6 °C . It also has a molar refractivity of 54.2±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 157.6±3.0 cm3 .

Scientific Research Applications

Psycho- and Neurotropic Profiling

Benzamide derivatives have been studied for their psycho- and neurotropic properties, indicating potential applications in neurological research and therapy. For example, research has identified compounds with specific sedative effects and considerable anti-amnesic activity, highlighting their interest for further studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Applications

Benzamide derivatives have shown potent activity against various cancer cell lines, demonstrating their potential as anticancer agents. Studies have explored their ability to inhibit the proliferation of human liver cancer cells and their cytostatic effects, providing insights into their mechanism of action and the impact of different functional groups on their anticancer efficacy (Yan et al., 2015).

Molecular Structure and Interaction Studies

The molecular structure and intermolecular interactions of benzamide derivatives have been a subject of research, with studies employing computational and crystallographic methods to understand their chemical behavior and potential applications in materials science and molecular engineering (Karabulut et al., 2014).

Antimicrobial and Antiviral Research

Benzamide derivatives have been evaluated for their antimicrobial and antiviral activities, showcasing their potential in addressing microbial resistance and viral infections. Research has identified compounds with promising lead properties for the development of anti-EV 71 drugs, an area of significant interest in antiviral therapy (Ji et al., 2013).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel benzamide derivatives for various applications are continuously being explored. These studies contribute to the development of new materials and pharmaceuticals with enhanced properties and functionalities (Li, 2014).

Mechanism of Action

While the specific mechanism of action for “N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide” is not available, the related compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is known to inhibit protein kinase C, which is a key player in cellular signaling pathways .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(9-15)17(20)19-16-10-14(18)8-7-12(16)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVYTWICUCYEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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